

Thermodynamic Equilibrium and Kinetic Stability of Sulfinyl-Functionalized Oximes: A Structural Perspective

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Compound of Interest

Compound Name: 5-Methylsulfinyl-pentanal Oxime
CAS No.: 1391062-46-6
Cat. No.: B587626

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Executive Summary

Sulfinyl-functionalized oximes ($R-S(O)-C=N-OH$) represent a unique intersection of sulfur chirality and nitrogen geometric isomerism. Widely explored as metalloproteinase inhibitors and agrochemical precursors, these compounds present a distinct thermodynamic challenge: the competition between the high-energy barrier of oxime

isomerization and the relatively low activation energy of sulfoxide thermal elimination.

This guide provides a rigorous analysis of the thermodynamic parameters governing these systems, offering actionable protocols for their synthesis, purification, and stability profiling. It is designed for researchers requiring precise control over stereochemistry and shelf-life in drug discovery campaigns.

The Structural Nexus: Chirality and Geometry

The stability of sulfinyl oximes is dictated by two orthogonal stereogenic elements:

- The Sulfinyl Center ($\text{S}=\text{O}$): A pyramidal sulfur atom carrying a lone pair, an oxygen, and two carbon substituents. It is configurationally stable at room temperature (ΔG^\ddagger ~ 15 kcal/mol).
- The Oxime Bond ($\text{C}=\text{N}-\text{OH}$): Exists as E (trans) or Z (cis) isomers relative to the hydroxyl group.

The Dipole-Dipole Interaction (Expert Insight)

Unlike simple alkyl oximes, sulfinyl oximes exhibit a "dipole locking" effect. The strong dipole of the sulfoxide ($\text{S}=\text{O}$) interacts with the oxime dipole.

- Thermodynamic Preference: The E-isomer is typically favored sterically. However, in α -sulfinyl oximes, the Z-isomer can be unexpectedly stabilized via an intramolecular hydrogen bond between the oxime hydroxyl proton and the sulfinyl oxygen, forming a pseudo-5-membered ring ($\text{S}=\text{O} \cdots \text{H}-\text{O}-\text{N}$).
- Implication: Solvents capable of disrupting H-bonds (DMSO, MeOH) will shift the equilibrium significantly compared to non-polar solvents (CHCl₃).

Thermodynamic Landscape

To manipulate these compounds effectively, one must quantify the energy barriers preventing interconversion and decomposition.

Table 1: Thermodynamic Parameters of Sulfinyl Oximes

Parameter	Approximate Value	Structural Driver
Oxime Isomerization Barrier ()	45–55 kcal/mol (Thermal)15–20 kcal/mol (Acid Cat.)	High double-bond character of C=N prevents rotation. Acid catalysis lowers this by protonating nitrogen.
Sulfoxide Racemization ()	36–42 kcal/mol	Pyramidal inversion of sulfur requires high energy; usually optically stable < 200°C.
Sulfoxide Elimination ()	32–40 kcal/mol	Syn-elimination (Ei mechanism) to form vinyl species and sulfenic acid.
N-O Bond Dissociation (BDE)	~55–60 kcal/mol	Homolysis is rare thermally but possible photochemically.

Key Takeaway: The sulfoxide elimination barrier (32–40 kcal/mol) is often lower than the thermal oxime isomerization barrier. Heating these compounds to isomerize the oxime often leads to decomposition before equilibrium is reached. Acid catalysis is mandatory for safe isomerization.

Stability Profile: Decomposition Pathways

The primary failure mode for sulfinyl oximes is not hydrolysis, but thermal elimination.

Thermal Instability: The Ei Mechanism

At temperatures exceeding 100°C,

-hydrogen containing sulfoxides undergo a concerted syn-elimination (Ei). In the context of oximes, this yields an unsaturated oxime and a sulfenic acid.

Hydrolytic Stability

Oximes are generally robust against hydrolysis at neutral pH. However, under acidic conditions (pH < 2), the reaction rate increases by orders of magnitude.

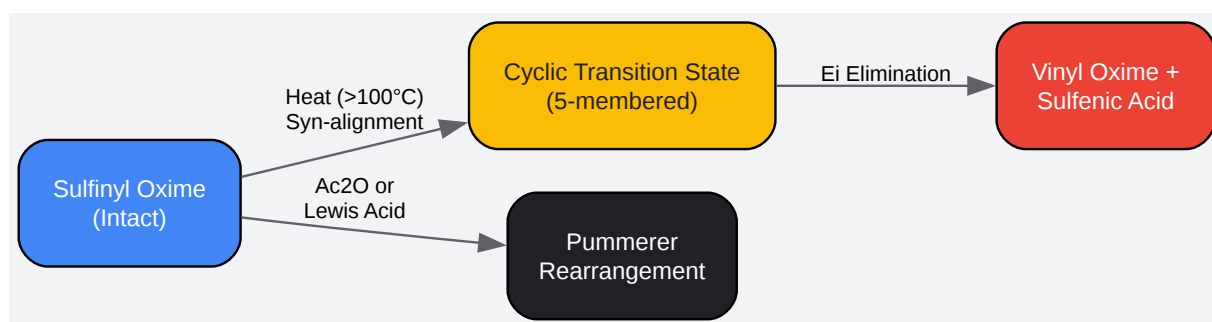
- Mechanism: Protonation of the imine nitrogen

Nucleophilic attack by water

Collapse to ketone + hydroxylamine.

- Sulfinyl Effect: The electron-withdrawing sulfinyl group decreases the basicity of the oxime nitrogen, actually increasing resistance to acid hydrolysis compared to simple ketoximes.

Diagram 1: Thermal Decomposition Pathway (Ei Mechanism)



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Figure 1: The primary thermal decomposition pathway involves a concerted syn-elimination, prevalent if the compound is heated without acid catalysis.

Experimental Protocols

Protocol: Synthesis of α -Sulfinyl Oximes via Sulfinylation

Rationale: Direct oxidation of thio-oximes often leads to over-oxidation (sulfones). The preferred route is the sulfinylation of methyl ketones followed by oximation, or direct sulfinylation of the oxime dianion.

Reagents:

- Methyl ketone substrate
- Methyl benzenesulfinate (Sulfinylating agent)
- NaH (Base)

- Hydroxylamine hydrochloride ()

Step-by-Step Workflow:

- Enolate Formation: In a flame-dried flask under , suspend NaH (2.2 eq) in dry THF. Cool to 0°C. Add methyl ketone (1.0 eq) dropwise. Stir 30 min.
- Sulfinylation: Add methyl benzenesulfinate (1.1 eq). Allow to warm to RT and stir for 4 hours.
 - Checkpoint: TLC should show disappearance of ketone.
- Quench & Oximation: Carefully quench with aqueous . Extract with EtOAc.[1] Evaporate solvent. Redissolve the crude -keto sulfoxide in EtOH/Pyridine (10:1).
- Condensation: Add (1.5 eq). Heat to 60°C for 3 hours.
 - Note: Do not exceed 80°C to avoid elimination.
- Purification: Flash chromatography on silica gel.
 - Critical: Use a gradient of Hexane/EtOAc. Isomers may separate; collect fractions separately to determine ratio.

Protocol: Kinetic Stability Assay (HPLC)

Rationale: To determine the shelf-life and isomerization rate, a self-validating HPLC method is required.

- Sample Prep: Dissolve 1 mg of purified oxime in 1 mL Acetonitrile.

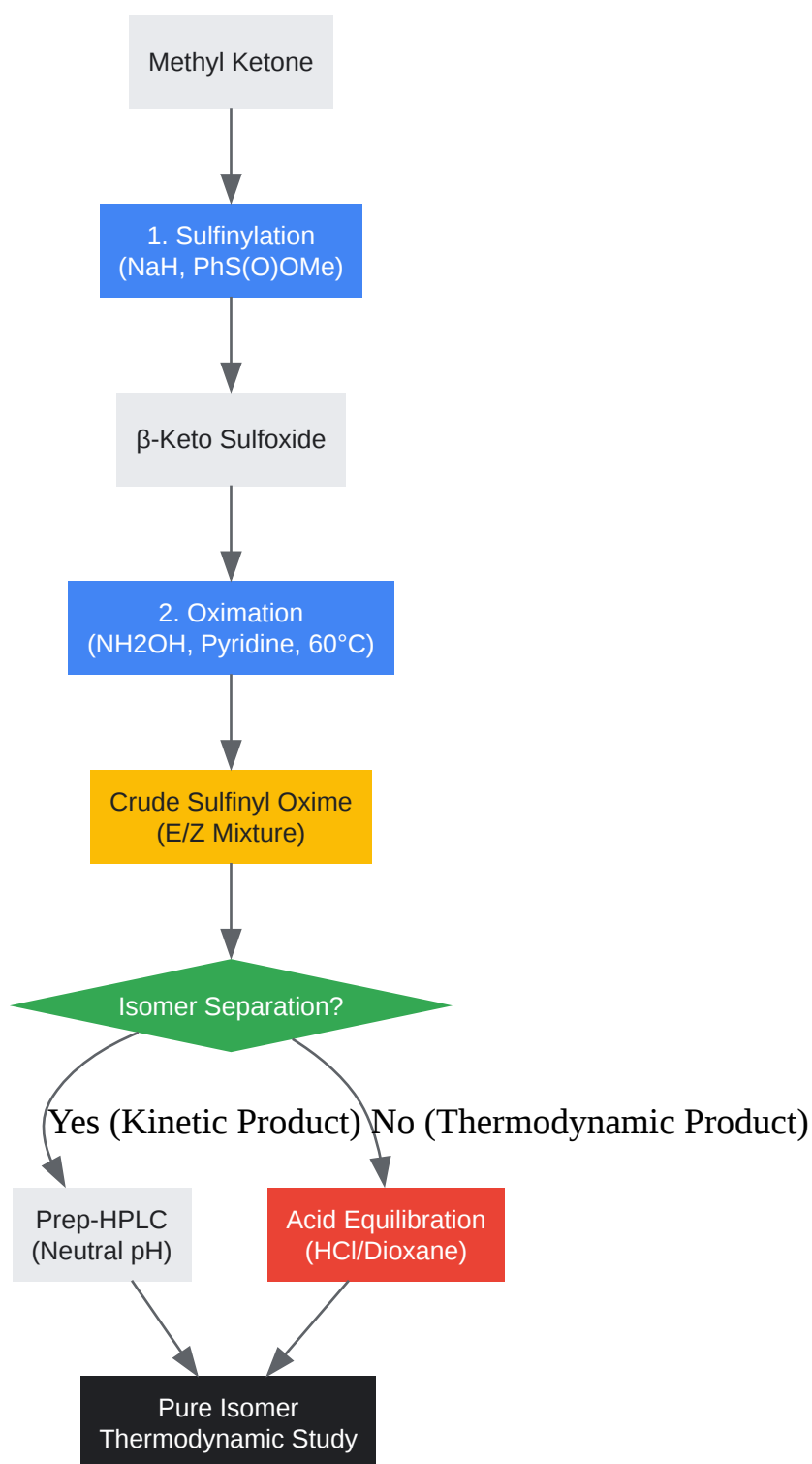
- Stress Conditions:
 - Thermal: Heat block at 40°C, 60°C, 80°C.
 - Hydrolytic:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) 0.1 N HCl (aq) / ACN (1:1).
- Analysis: Inject 5

L onto a C18 column (e.g., Agilent Zorbax Eclipse).
 - Mobile Phase: Water (0.1% Formic Acid) / ACN gradient.
 - Detection: UV at 254 nm.
- Data Processing: Plot

vs. time. The slope

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Diagram 2: Experimental Workflow & Logic



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Figure 2: Step-wise logic for synthesis, emphasizing the decision point between isolating kinetic isomers or forcing thermodynamic equilibrium.

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